

Synthesis of 5-Benzylxy-1-pentanol from pentane-1,5-diol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Benzylxy-1-pentanol**

Cat. No.: **B042146**

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **5-Benzylxy-1-pentanol** from Pentane-1,5-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **5-benzylxy-1-pentanol**, a valuable intermediate in the production of more complex organic compounds such as 5-benzylxypentanal and (\pm)-tanikolide.^[1] The primary focus of this document is the selective monobenzylation of pentane-1,5-diol via the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages.^[2]

The selective protection of one hydroxyl group in a symmetric diol is a common challenge in organic synthesis. This guide details a reliable procedure using sodium hydride as a base and benzyl bromide as the benzylating agent in a polar aprotic solvent. While other methods for selective mono-etherification of diols exist, such as those employing organotin intermediates, the Williamson synthesis remains a straightforward and high-yielding approach.^[3]

I. Data Presentation: Reactant and Product Properties

A summary of the key physical and chemical properties of the primary reactant and the final product is presented below for easy reference and comparison.

Property	Pentane-1,5-diol (Starting Material)	5-Benzylxy-1-pentanol (Product)
Molecular Formula	C ₅ H ₁₂ O ₂	C ₁₂ H ₁₈ O ₂
Molecular Weight	104.15 g/mol [4]	194.27 g/mol
Appearance	Colorless, viscous, oily liquid[4] [5]	Colorless oily liquid[1]
Boiling Point	242 °C @ 760 mmHg[6]	140 °C @ 0.4 mmHg[1]
Density	0.994 g/mL @ 20 °C[4]	1.008 g/mL @ 25 °C[1]
Refractive Index (n ₂₀ /D)	1.4499[4]	1.505[1]
CAS Number	111-29-5	4541-15-5

II. Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which is a bimolecular nucleophilic substitution (SN₂) reaction.[2] In the first step, the strong base, sodium hydride (NaH), deprotonates one of the hydroxyl groups of pentane-1,5-diol to form a sodium alkoxide intermediate. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted, one-step mechanism results in the displacement of the bromide leaving group and the formation of the C-O ether bond.

III. Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of **5-benzylxy-1-pentanol** from pentane-1,5-diol.[1]

Reagents and Materials:

- Pentane-1,5-diol (5.0 g, 48.07 mmol)
- Sodium hydride (NaH), 60% dispersion in mineral oil (2.30 g, 57.69 mmol)
- Benzyl bromide (5.75 mL, 48.07 mmol)

- Anhydrous N,N-dimethylformamide (DMF, 150 mL)
- Ethyl acetate
- Petroleum ether
- Saturated brine solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ice-water bath
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Alkoxide Formation:** To a stirred suspension of 60% sodium hydride (2.30 g, 57.69 mmol) in a round-bottom flask, add a solution of pentane-1,5-diol (5.0 g, 48.07 mmol) in anhydrous N,N-dimethylformamide (150 mL). The addition should be performed dropwise at 0 °C (using an ice-water bath) over approximately 15 minutes under an inert atmosphere (e.g., nitrogen or argon).[1]
- **Stirring:** After the complete addition of the diol solution, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]
- **Benzylation:** Cool the reaction mixture back to 0 °C. Slowly add benzyl bromide (5.75 mL, 48.07 mmol) dropwise over 15 minutes. After the addition, allow the reaction to continue stirring at room temperature for 2 hours.[1]
- **Quenching:** Upon completion of the reaction (which can be monitored by TLC), carefully quench the reaction by pouring the mixture into ice-cold water.[1]
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the crude product with ethyl acetate (2 x 30 mL).[1]

- **Washing and Drying:** Combine the organic layers and wash them three times with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).[\[1\]](#)
- **Concentration:** Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[\[1\]](#)
- **Purification:** Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (7:3, v/v) as the eluent. This will yield the target product, **5-benzyloxy-1-pentanol**, as a colorless oily liquid.[\[1\]](#)

Expected Yield: 89% (approximately 7.87 g).[\[1\]](#)

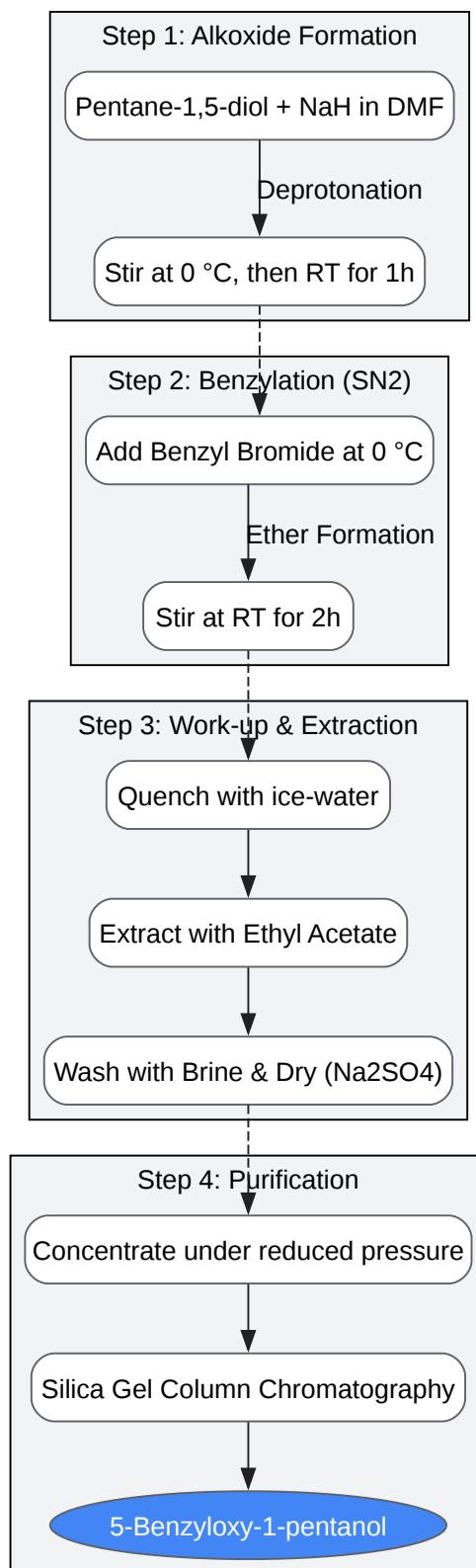
IV. Product Characterization

The identity and purity of the synthesized **5-benzyloxy-1-pentanol** can be confirmed using standard spectroscopic techniques. The expected data are as follows:[\[1\]](#)

- ^1H NMR (200 MHz, CDCl_3): δ 7.31 (s, 5H, Ar-H), 4.49 (s, 2H, Ar- CH_2), 3.62 (t, J = 6.1 Hz, 2H, $\text{CH}_2\text{-OH}$), 3.47 (t, J = 6.3 Hz, 2H, $\text{CH}_2\text{-O-Bn}$), 1.47-1.70 (m, 6H, internal CH_2 groups).[\[1\]](#)
- ^{13}C NMR (50 MHz, CDCl_3): δ 138.3, 128.2, 127.5, 72.8, 70.2, 62.2, 32.3, 29.3, 22.3.[\[1\]](#)
- Infrared (IR) (CHCl_3 , cm^{-1}): ν_{max} 3332 (O-H stretch, broad), 3064, 2938, 2865 (C-H stretch), 1453, 1388, 1116 (C-O stretch).[\[1\]](#)
- High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for $[\text{C}_{12}\text{H}_{18}\text{O}_2 + \text{H}]^+$ ($\text{M}+\text{H}$) $^+$: 195.1385; Found: 195.1390.[\[1\]](#)

V. Safety and Handling Considerations

The reagents used in this synthesis possess significant hazards and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.


- Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously.[\[7\]](#) It is corrosive and can cause severe skin burns and eye damage. It must be handled under an inert atmosphere.

- N,N-Dimethylformamide (DMF): A combustible liquid. Mixtures of NaH and DMF are known to have thermal instability and can undergo runaway decomposition, especially with heating. [\[8\]](#)
- Benzyl Bromide: A lachrymator (induces tearing) and is corrosive. It is a toxic and harmful alkylating agent. Handle with extreme care, avoiding inhalation and skin contact.

Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times.

VI. Visualized Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-benzyloxy-1-pentanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-BENZYLOXY-1-PENTANOL | 4541-15-5 [chemicalbook.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atamankimya.com [atamankimya.com]
- 6. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]
- 7. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Synthesis of 5-Benzylxy-1-pentanol from pentane-1,5-diol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042146#synthesis-of-5-benzylxy-1-pentanol-from-pentane-1-5-diol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com